Aescigenin
Overview
Description
Aescigenin, also known as 16α,21α-Epoxyolean-12-ene-3β,22α,24,28-tetrol, is a naturally occurring triterpenoid compound. It is derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and vasoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aescigenin can be synthesized through several chemical routes. One common method involves the hydrolysis of escin, a mixture of triterpene saponins found in horse chestnut seeds. The hydrolysis process typically uses acidic or enzymatic conditions to break down escin into its aglycone form, this compound .
Industrial Production Methods: In industrial settings, the extraction of this compound from horse chestnut seeds is often preferred due to its natural abundance. The seeds are first defatted using solvents like hexane, followed by extraction with ethanol or methanol. The extract is then subjected to hydrolysis to obtain this compound. The final product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Aescigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .
Scientific Research Applications
Chemistry: Aescigenin and its derivatives are used as starting materials for the synthesis of complex organic molecules.
Biology: this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for studying cellular processes and signaling pathways.
Medicine: Due to its vasoprotective properties, this compound is investigated for its potential use in treating conditions like chronic venous insufficiency and hemorrhoids.
Mechanism of Action
Aescigenin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins, by modulating the nuclear factor-kappa B signaling pathway.
Antioxidant Action: this compound scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Vasoprotective Action: this compound strengthens capillary walls and improves blood circulation by enhancing the production of nitric oxide and reducing the permeability of blood vessels.
Comparison with Similar Compounds
Aescigenin shares similarities with other triterpenoid compounds, such as:
Quercetin: Both compounds exhibit antioxidant and anti-inflammatory properties, but this compound has a unique vasoprotective effect.
Kaempferol: Similar to this compound, kaempferol has antioxidant and anti-inflammatory activities, but it is more commonly found in dietary sources like fruits and vegetables.
Properties
IUPAC Name |
(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,26-,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFTNDQZFXWHS-OTRNTIHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.